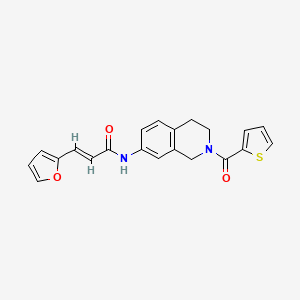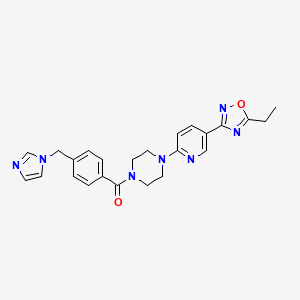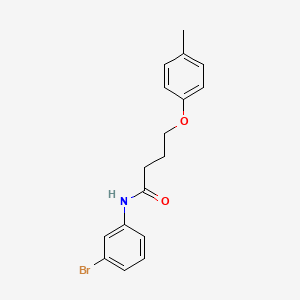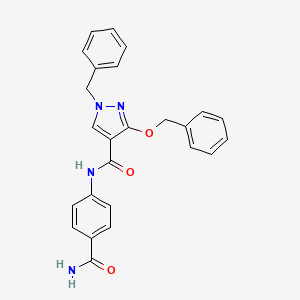
(E)-3-(furan-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Cyclization Processes
Research has demonstrated the compound's involvement in chemical transformations and cyclization processes. For example, N-(2-Acylaryl)benzamides and analogous compounds, which share structural similarities with (E)-3-(furan-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, undergo Camps cyclization to form quinolin-4(1H)-ones with high yields (Mochalov et al., 2016). Additionally, the palladium-catalyzed direct alkenation of thiophenes and furans, including compounds similar to the subject compound, has been developed to produce mono-alkenylated products in good yields, often isolating the (E)-isomers as the major products (Zhao et al., 2009).
Applications in Organic Synthesis
The compound's relevance extends to organic synthesis, where its structural elements are utilized in the construction of complex molecules. An example includes the synthesis of substituted tetrahydroquinoline derivatives by condensation processes, highlighting the versatility of furan and thiophene moieties in facilitating the formation of pharmacologically interesting structures (Dyachenko et al., 2015).
Reactivity and Mechanistic Insights
Further investigations into the reactivity of furan and thiophene derivatives have provided insights into the mechanisms of various organic reactions. For instance, studies on the Diels-Alder reaction under BF3-etherate catalysis have shown remarkable reactivity, emphasizing the compound's role in understanding reaction pathways and designing novel synthetic routes (Kumar & Balasubrahmanyam, 1997).
Advancements in Heterocyclic Chemistry
The compound also plays a role in the advancement of heterocyclic chemistry, with research exploring its utility in synthesizing new heterocyclic structures. This includes the multicomponent synthesis of tetrahydroquinoline derivatives, showcasing the compound's applicability in creating molecules with potential biological activity (Dyachenko et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-20(8-7-18-3-1-11-26-18)22-17-6-5-15-9-10-23(14-16(15)13-17)21(25)19-4-2-12-27-19/h1-8,11-13H,9-10,14H2,(H,22,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYGHXVIKQSRBO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2592947.png)


![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid](/img/structure/B2592952.png)

![(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2592955.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2592962.png)
![2-(4-Chlorophenyl)-3-{[4-(3,4-dichlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2592963.png)

![6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2592965.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2592969.png)
![NCGC00384795-01_C52H84O22_Olean-12-en-28-oic acid, 3-[[O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-alpha-L-arabinopyranosyl-(1->6)]-beta-D-glucopyranosyl]oxy]-16-hydroxy-, (3beta,5xi,9xi,16alpha)-](/img/structure/B2592970.png)